molecular formula C13H20N2O4 B1663248 (1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1113025-87-8

(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B1663248
M. Wt: 268.31 g/mol
InChI Key: JUQMLSGOTNKJKI-ZDCRXTMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, also known as MRK-016, is a synthetic compound that has been studied for its potential use as a therapeutic agent.

Scientific Research Applications

Synthesis and Derivative Formation

  • An efficient synthesis method for 2-substituted tetrahydrofuran derivatives, starting from norborneol, involves key intermediates related to the 7-oxabicyclo[2.2.1]heptane structure (Wang et al., 2001).
  • Enantioselective synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, a precursor in A2a receptor antagonist synthesis, utilizes enzymatic resolution (Wirz et al., 2010).

Pharmaceutical and Antitumor Applications

  • LB-100, which contains the 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid moiety, is an antitumor drug showing cytotoxic activity against various cancer cells and undergoing clinical trials (D’Arcy et al., 2019).
  • Derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid exhibit anti-HIV activity, with some showing lower toxicity compared to parent compounds (Song Dan-qing, 2009).

Chemical Synthesis and Structural Studies

  • The compound has been used as a chiral building block in the synthesis of various complex organic structures, demonstrating its versatility in organic chemistry (Guangzhe Yu, 2005).
  • High-resolution crystal structures involving this compound have been determined, providing insights into its molecular interactions and potential applications in rational drug design (Avenoza et al., 2002).

properties

CAS RN

1113025-87-8

Product Name

(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)/t8-,9+,10+,11-/m0/s1

InChI Key

JUQMLSGOTNKJKI-ZDCRXTMVSA-N

Isomeric SMILES

C[NH+]1CCN(CC1)C(=O)[C@@H]2[C@@H]3CC[C@H]([C@@H]2C(=O)[O-])O3

SMILES

CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3

Canonical SMILES

C[NH+]1CCN(CC1)C(=O)C2C3CCC(C2C(=O)[O-])O3

synonyms

LB 1;  (1R,2R,3S,4S)-rel-3-[(4-Methyl-1-piperazinyl)carbonyl]-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

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